molecular formula C14H21NO2 B5463965 N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide

N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide

Cat. No. B5463965
M. Wt: 235.32 g/mol
InChI Key: OMAFAOOSTBIZPM-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide, also known as EDA or N-ethyl-2-ethoxy-1-(2,5-xylyl)acetamide, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EDA is a member of the family of compounds known as N-acyl amino acid derivatives, which have been shown to have various biological activities. In

Mechanism of Action

The exact mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide is not fully understood. However, studies have suggested that N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide may act by modulating the activity of certain receptors in the brain and peripheral tissues. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been shown to have various biochemical and physiological effects. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has also been shown to increase the levels of certain neurotransmitters in the brain, including GABA and serotonin. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide in lab experiments is its relatively low toxicity. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been shown to have low acute toxicity in animal studies. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide is relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide. One area of interest is the potential use of N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide as a treatment for Alzheimer's disease. Studies have shown that N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease. Another area of interest is the potential use of N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide as an anticancer agent. Studies have shown that N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has antiproliferative effects on cancer cells and may inhibit tumor growth. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide and to determine its potential as a therapeutic agent for other conditions.

Synthesis Methods

N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide can be synthesized using a multi-step process starting from 2,5-dimethylbenzaldehyde. The first step involves the conversion of 2,5-dimethylbenzaldehyde to 2,5-dimethylphenylacetone, followed by the reaction of 2,5-dimethylphenylacetone with ethyl acetate and ammonium acetate to form N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been studied for its potential as an anti-inflammatory, analgesic, and anticonvulsant agent. Several studies have shown that N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has also been shown to have anticonvulsant activity in animal models of epilepsy. Additionally, N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide has been investigated for its potential as a treatment for Alzheimer's disease and cancer.

properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-17-9-14(16)15-12(4)13-8-10(2)6-7-11(13)3/h6-8,12H,5,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAFAOOSTBIZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC(C)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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